5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopentylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Another method involves the use of N-alkoxycarbonyl protection, which can endow pyrrole with distinct reactivity. This method employs carboxylic acids with a sulfonic acid anhydride activator to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Substitution reactions can introduce different substituents onto the pyrrole ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound shares a similar pyrrole core structure but differs in the functional groups attached to the ring.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: Another related compound with different substituents on the pyrrole ring.
Uniqueness
5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of cyclopentyl and dimethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-cyclopentyl-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13(8)2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
OWQYKBNQWSTBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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